Absence of Public Quantitative Bioactivity Data Precludes Comparator‑Based Differentiation
Extensive searches of ChEMBL, BindingDB, PubChem, and the primary literature (including the sulfonyl semicarbazide‑focused CA inhibitor study [1]) failed to locate any reported IC₅₀, Kᵢ, Kd, EC₅₀, or other quantitative bioactivity value for this specific CAS entry. The only binding data associated with the molecular formula C₁₅H₁₄Cl₃N₃O₅S correspond to the regioisomer N‑(3,4‑dimethoxyphenyl)‑2‑[(2,4,5‑trichlorophenyl)sulfonyl]hydrazinecarboxamide (showing a reported ABCG2 IC₅₀ of 79 nM) [2]; however, that compound differs in the position of the methoxy groups (3,4‑ vs. 3,5‑) and the hydrazine connectivity, and no data exist to confirm or refute that the 3,5‑dimethoxy regioisomer behaves comparably. Consequently, no head‑to‑head quantitative comparison can be made with any structurally defined analog or alternative scaffold.
| Evidence Dimension | Bioactivity (inhibition constant) |
|---|---|
| Target Compound Data | No data |
| Comparator Or Baseline | Regioisomer N‑(3,4‑dimethoxyphenyl)‑2‑[(2,4,5‑trichlorophenyl)sulfonyl]hydrazinecarboxamide: ABCG2 IC₅₀ = 79 nM |
| Quantified Difference | Not calculable (no target‑compound data) |
| Conditions | Hoechst 33342 accumulation assay in MCF‑7/Topo cells, 2 h incubation |
Why This Matters
Without any quantitative target‑engagement data, a scientific user cannot place this compound on a potency‑selectivity map relative to known inhibitors and therefore cannot rationally prioritise it for a biological experiment.
- [1] M. M. Al‑Tamimi, S. Bua, A. Nocentini, et al. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Med. Chem. Lett. 2014, 5, 793–796. View Source
- [2] BindingDB Entry BDBM50551365 / CHEMBL4764773. ABCG2 IC₅₀ = 79 nM. http://bdb8.ucsd.edu (accessed 2026‑04‑29). View Source
